molecular formula C15H18FN5O B2532644 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine CAS No. 2380172-82-5

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine

Cat. No.: B2532644
CAS No.: 2380172-82-5
M. Wt: 303.341
InChI Key: PRIGOMUJDHWAON-UHFFFAOYSA-N
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Description

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluoropyrimidine moiety linked to a piperidine ring, which is further substituted with an ethylpyrimidinyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 5-ethylpyrimidine-2-ol with piperidine under basic conditions to form the intermediate 4-[(5-ethylpyrimidin-2-yl)oxy]piperidine. This intermediate is then reacted with 5-fluoropyrimidine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent that also contains a fluoropyrimidine moiety.

    Pyrimidine Derivatives: Compounds such as cytosine and thymine, which are essential components of nucleic acids.

Uniqueness

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-2-11-7-18-15(19-8-11)22-12-3-5-21(6-4-12)14-13(16)9-17-10-20-14/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIGOMUJDHWAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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